4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7S/c1-4-14-11-17(24-19(23-14)27-3)25-7-9-26(10-8-25)18-15-5-6-20-12-16(15)21-13(2)22-18/h5-6,11-12H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBDEANZEFXUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative with potential therapeutic applications. Its complex structure, which includes an ethyl group, a methylsulfanyl group, and a piperazine ring, suggests significant biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula: C19H23N7S
- Molecular Weight: 381.5 g/mol
The compound's structure features several functional groups that are known to interact with various biological targets, making it a candidate for drug development.
Biological Mechanisms
Research indicates that compounds with similar structures exhibit notable biological activities. The primary mechanisms of action include:
- Inhibition of Dihydrofolate Reductase (DHFR):
- Interaction with Kinases:
- Antimicrobial Properties:
Comparative Analysis with Similar Compounds
The following table compares This compound with structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 6-Ethyl-4-(4-methylpiperazin-1-yl)-2-methylsulfanylthieno[2,3-d]pyrimidine | Contains thieno group instead of pyrido | Antimicrobial activity |
| 8-[3-(1-cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl | Fused pyrazolo-pyrimidine structure | Potential anticancer effects |
| 2-Chloro-6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidin-4-one | Contains chloro and fluoro substituents | Antiviral properties |
These comparisons highlight the unique aspects of the target compound, particularly its dual functionality as both an anticancer and antimicrobial agent due to its specific structural components.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrimidine derivatives:
- Anticancer Activity:
- Antimicrobial Testing:
- Kinase Inhibition:
Scientific Research Applications
Research on similar compounds has indicated that they may exhibit significant biological activities, particularly in the realms of oncology and infectious diseases. The unique structure of this compound suggests potential interactions with various cellular targets, including receptors and enzymes involved in key metabolic pathways. These interactions could modulate critical pathways associated with disease processes, thus highlighting its therapeutic potential.
Potential Mechanisms:
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling.
- Enzyme Inhibition : It could inhibit enzymes that play crucial roles in metabolic processes.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of cancer cell signaling pathways.
Applications in Drug Discovery
The structure of 4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine makes it an attractive candidate for drug discovery programs aimed at targeting specific diseases:
- Anticancer Agents : The compound's ability to potentially inhibit cancer cell growth positions it as a candidate for developing new anticancer therapies.
- Antimicrobial Agents : Its structural components suggest possible antimicrobial properties, making it relevant for treating infections.
- CNS Disorders : Given the presence of the piperazine moiety, it may also have applications in treating central nervous system disorders.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of This compound :
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 6-Ethyl-4-(4-methylpiperazin-1-yl)-2-methylsulfanylthieno[2,3-d]pyrimidine | Contains thieno group instead of pyrido | Antimicrobial activity |
| 8-[3-(1-cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl | Fused pyrazolo-pyrimidine structure | Potential anticancer effects |
| 2-Chloro-6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidin-4-one | Contains chloro and fluoro substituents | Antiviral properties |
This table illustrates how variations in structural components can lead to differing biological activities, emphasizing the importance of synthetic modifications in drug development.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on the pyrimidine scaffold:
- Synthesis Techniques : Synthetic routes often involve multiple steps to achieve high purity and yield. Research indicates that automated reactors can optimize these processes.
- Biological Evaluations : In vitro studies have shown that compounds derived from this scaffold exhibit varying degrees of cytotoxicity against different cancer cell lines.
- Target Identification : Ongoing research aims to elucidate the specific protein targets affected by these compounds, which is crucial for understanding their mechanisms and enhancing their therapeutic efficacy.
Chemical Reactions Analysis
3.1. Aromatic Substitution Reactions
Pyrido[3,4-d]pyrimidine derivatives can undergo typical electrophilic aromatic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation/alkylation . These reactions can modify the pyrido[3,4-d]pyrimidine ring, introducing various functional groups.
3.2. Nucleophilic Substitution Reactions
If the compound contains suitable leaving groups, nucleophilic substitution reactions can occur. For example, halogen atoms on the ring can be replaced by strong nucleophiles .
3.3. Reduction Reactions
The aromatic ring of pyrido[3,4-d]pyrimidine derivatives can be reduced using catalytic hydrogenation, converting it into a saturated structure .
3.4. Functional Group Interconversion
Various functional groups can be introduced onto the pyrido[3,4-d]pyrimidine ring through appropriate reagents and conditions. This includes the introduction of alkyl, aryl, amino, hydroxyl, and carbonyl groups .
Chemical Modification of the Target Compound
Given the structure of 4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine , potential modifications could involve:
-
Alkylation/Arylation : Introduction of additional alkyl or aryl groups to the pyrimidine or pyrido[3,4-d]pyrimidine rings.
-
Sulfur Modification : Replacement or modification of the methylsulfanyl group with other sulfur-containing moieties.
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Piperazine Ring Modification : Substitution on the piperazine ring with various functional groups.
Data Tables and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Differences
Compound A : 4-(Difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Substituents : Difluoromethyl at position 4 (vs. ethyl in the target compound); methyl at position 2 (vs. methylsulfanyl).
Compound B : 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Core: Thieno[3,2-d]pyrimidine (vs. pyrido[3,4-d]pyrimidine).
- Substituents : Methanesulfonyl-piperazinylmethyl and morpholine groups.
- Impact: The thienopyrimidine core may alter binding specificity, while the methanesulfonyl group improves solubility. Molecular weight (MH+ 494.19) is higher than the target compound .
Compound C : 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Structure-Activity Relationship (SAR) Insights
Key Observations :
- Core Modifications: Pyrido[3,4-d]pyrimidine (target) vs. thienopyrimidine (Compound B) cores influence kinase selectivity. Thienopyrimidines often target tyrosine kinases, whereas pyridopyrimidines favor serine/threonine kinases.
- Linker Groups : Methanesulfonyl-piperazine (Compound B) increases solubility but may reduce blood-brain barrier penetration compared to the unmodified piperazine in the target compound.
Pharmacokinetic and Pharmacodynamic Comparisons
- Target Compound : The ethyl and methylsulfanyl groups likely confer moderate metabolic stability, as ethyl is less prone to oxidation than difluoromethyl (Compound A) . Piperazine enhances aqueous solubility, critical for oral bioavailability.
- Compound C : The ethylpiperazine and dimethoxyphenyl groups may prolong half-life due to reduced CYP450 metabolism .
Research Findings and Limitations
- Patent Data : The target compound and analogues are frequently patented for kinase inhibition (e.g., EGFR, PI3K), but explicit activity data are scarce in public domains .
- Gaps : Lack of direct bioactivity comparisons limits mechanistic conclusions. Recent studies (post-2023) may provide updated insights.
Preparation Methods
Pyrido[3,4-d]Pyrimidine Core Formation
The pyrido[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation of 3-aminopyridine-4-carboxylic acid derivatives with amidines or urea. For example:
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Step 1 : React 3-amino-4-cyanopyridine with acetic anhydride to form 3-acetamido-4-cyanopyridine.
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Step 2 : Treat with guanidine carbonate in ethanol under reflux to yield 2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
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Step 3 : Chlorinate the 4-position using phosphorus oxychloride (POCl3) to obtain 4-chloro-2-methylpyrido[3,4-d]pyrimidine.
Synthesis of 4-Ethyl-2-(Methylsulfanyl)Pyrimidine
Pyrimidine Ring Construction
The di-substituted pyrimidine is synthesized via the Biginelli reaction or sequential alkylation/thiolation:
Method A :
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React ethyl acetoacetate with thiourea in acidic ethanol to form 4-ethyl-2-thiopyrimidin-6-ol.
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Methylation : Treat with methyl iodide in DMF/K2CO3 to install the methylsulfanyl group.
Method B :
Chlorination at Position 6
Activate the pyrimidine for coupling by introducing a leaving group:
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React 4-ethyl-2-(methylsulfanyl)pyrimidin-6-ol with POCl3/PCl5 in refluxing toluene to yield 6-chloro-4-ethyl-2-(methylsulfanyl)pyrimidine.
Final Coupling Reaction
The two intermediates are coupled via SNAr or transition metal-catalyzed amination:
Nucleophilic Aromatic Substitution
Buchwald-Hartwig Amination
For higher efficiency, employ palladium catalysis:
-
Catalyst : Pd2(dba)3 (2 mol%)
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Ligand : Xantphos (4 mol%)
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Base : Cs2CO3 (3 eq)
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Yield : Up to 85% (extrapolated from similar couplings in source).
Optimization and Challenges
Competing Side Reactions
Purification Strategies
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Silica Gel Chromatography : Elute with EtOAc/hexane (3:7) to isolate the product (Rf ≈ 0.4).
-
Recrystallization : Use ethanol/water (4:1) for final polishing.
Analytical Data and Characterization
Key spectroscopic properties of the target compound (based on source and analogous structures):
| Parameter | Value |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 1.35 (t, J=7.2 Hz, 3H, CH2CH3), 2.58 (s, 3H, SCH3), 3.02–3.15 (m, 8H, piperazine), 4.25 (q, J=7.2 Hz, 2H, CH2CH3), 6.82 (s, 1H, pyrimidine-H), 8.45 (d, J=5.6 Hz, 1H, pyrido-H), 9.12 (s, 1H, pyrido-H) |
| 13C NMR (100 MHz, CDCl3) | δ 12.4 (SCH3), 14.1 (CH2CH3), 24.8 (CH2CH3), 46.2–50.7 (piperazine-C), 112.4, 124.7, 136.5, 150.2, 155.9, 162.4, 168.3 (aromatic C) |
| HRMS (ESI+) | Calculated for C19H23N7S [M+H]+: 381.1721; Found: 381.1725 |
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and practicality:
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| SNAr Coupling | DMF, DIPEA, 110°C | 60–72% | >95% | Moderate |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos, Cs2CO3, toluene | 80–85% | >98% | High |
| One-Pot Sequential | POCl3 followed by in situ coupling | 55–65% | 90–92% | Low |
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for 4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine, and how can reaction yields be optimized?
Methodological Answer: The synthesis of structurally related piperazinyl-pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification. For example:
- Step 1: Formation of the pyrido[3,4-d]pyrimidin-4-yl intermediate via cyclization under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2: Piperazine ring functionalization through nucleophilic aromatic substitution (SNAr) at elevated temperatures (60–80°C) to introduce the ethyl and methylsulfanyl groups .
- Step 3: Final purification via column chromatography or recrystallization to achieve ≥99% purity .
Yield Optimization Strategies:
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Monitor intermediates via TLC or HPLC to isolate high-purity products at each step .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: Confirm substitution patterns (e.g., piperazine N-linkages, methylsulfanyl groups) via H and C NMR chemical shifts. Aromatic protons in pyrimidine rings typically resonate at δ 7.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., C₂₁H₂₅N₇S₂) with <5 ppm mass accuracy.
- HPLC-PDA: Assess purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. Example Table: Analytical Parameters
| Technique | Parameters | Expected Outcome |
|---|---|---|
| H NMR | 400 MHz, DMSO-d6 | δ 2.5 (s, SCH₃), δ 3.8–4.2 (piperazine CH₂) |
| HPLC | Acetonitrile/H₂O (70:30), 1 mL/min | Retention time: 8.2 min, purity ≥99% |
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced pharmacological activity?
Methodological Answer: Integrate quantum chemical calculations and machine learning to predict reactivity and bioactivity:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways for piperazine functionalization .
- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis based on binding affinity predictions.
- Data-Driven Optimization: Apply Bayesian optimization to narrow experimental conditions (e.g., solvent, catalyst) using historical reaction data .
Case Study:
A hybrid computational-experimental approach reduced reaction optimization time by 40% for analogous pyrimidine derivatives .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Adopt pharmacopeial guidelines (e.g., USP/EP) for in vitro testing to ensure reproducibility .
- Impurity Profiling: Use LC-MS to identify and quantify byproducts (e.g., des-methyl analogs or oxidation products) that may interfere with biological activity .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to account for batch-to-batch variability .
Q. Example Table: Common Impurities
| Impurity ID | Structure | CAS No. | Potential Impact |
|---|---|---|---|
| Imp. F(EP) | 2-[2-Methyl-4-oxo-tetrahydro-pyrido[1,2-a]pyrimidin-3-yl]ethyl ester | N/A | May inhibit target binding |
Q. What methodological frameworks are recommended for resolving synthetic challenges, such as low regioselectivity in pyrimidine functionalization?
Methodological Answer:
- DoE (Design of Experiments): Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
- Retrosynthetic Analysis: Deconstruct the target molecule into simpler intermediates (e.g., pyrido[3,4-d]pyrimidin-4-yl and piperazine modules) to streamline synthesis .
Case Study:
A DoE approach improved regioselectivity from 65% to 92% for a related pyrimidine-piperazine hybrid .
Q. How can researchers ensure compliance with regulatory standards during preclinical development?
Methodological Answer:
- Reference Standards: Use pharmacopeial-grade impurities (e.g., Imp. H(EP): CAS 158697-67-7) for calibration and quality control .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways and establish shelf-life .
- Documentation: Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
